molecular formula C14H23NO6 B14071683 1-O-tert-butyl 2-O,4-O-diethyl azetidine-1,2,4-tricarboxylate

1-O-tert-butyl 2-O,4-O-diethyl azetidine-1,2,4-tricarboxylate

Cat. No.: B14071683
M. Wt: 301.34 g/mol
InChI Key: HWUJJICITUTJRX-UHFFFAOYSA-N
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Description

cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate: is a chemical compound with the molecular formula C14H23NO6 It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of tert-butyl and diethyl esters, followed by cyclization with a nitrogen source to form the azetidine ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can help in achieving consistent product quality and meeting industrial demands.

Chemical Reactions Analysis

Types of Reactions: cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its structural features allow it to interact with specific biological targets, providing insights into biochemical pathways.

Medicine: In medicine, cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate has potential applications in drug discovery and development. Its ability to modulate biological pathways makes it a candidate for therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties contribute to the development of high-performance products.

Mechanism of Action

The mechanism of action of cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and target, but it generally involves the formation of stable complexes with the target molecules, leading to changes in their function.

Comparison with Similar Compounds

    1-tert-butyl 2,4-dimethyl cis-azetidine-1,2,4-tricarboxylate: This compound has similar structural features but with dimethyl substituents instead of diethyl.

    1-tert-butyl 2,4-diethyl trans-azetidine-1,2,4-tricarboxylate: This is a stereoisomer with a trans configuration, leading to different chemical properties.

Uniqueness: cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate is unique due to its specific cis configuration and the presence of tert-butyl and diethyl groups

Properties

Molecular Formula

C14H23NO6

Molecular Weight

301.34 g/mol

IUPAC Name

1-O-tert-butyl 2-O,4-O-diethyl azetidine-1,2,4-tricarboxylate

InChI

InChI=1S/C14H23NO6/c1-6-19-11(16)9-8-10(12(17)20-7-2)15(9)13(18)21-14(3,4)5/h9-10H,6-8H2,1-5H3

InChI Key

HWUJJICITUTJRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(N1C(=O)OC(C)(C)C)C(=O)OCC

Origin of Product

United States

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